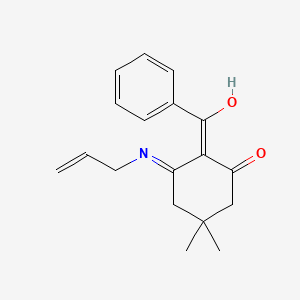
3-(allylamino)-2-benzoyl-5,5-dimethyl-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(allylamino)-2-benzoyl-5,5-dimethyl-2-cyclohexen-1-one, also known as ADCY, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields of research. This molecule is a derivative of cyclohexenone and has been shown to possess several unique properties that make it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 3-(allylamino)-2-benzoyl-5,5-dimethyl-2-cyclohexen-1-one is not fully understood. However, it is believed that this molecule exerts its effects by inhibiting certain enzymes that are involved in various biological processes. For example, 3-(allylamino)-2-benzoyl-5,5-dimethyl-2-cyclohexen-1-one has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation.
Biochemical and Physiological Effects
3-(allylamino)-2-benzoyl-5,5-dimethyl-2-cyclohexen-1-one has been shown to possess several biochemical and physiological effects. For example, this molecule has been shown to inhibit the production of nitric oxide, which is involved in various physiological processes such as vasodilation and immune response. Additionally, 3-(allylamino)-2-benzoyl-5,5-dimethyl-2-cyclohexen-1-one has been shown to inhibit the production of cytokines, which are involved in the regulation of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
3-(allylamino)-2-benzoyl-5,5-dimethyl-2-cyclohexen-1-one has several advantages and limitations for use in lab experiments. One of the main advantages of this molecule is its ability to inhibit the activity of specific enzymes, which makes it a valuable tool for studying various biological processes. Additionally, 3-(allylamino)-2-benzoyl-5,5-dimethyl-2-cyclohexen-1-one is relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of 3-(allylamino)-2-benzoyl-5,5-dimethyl-2-cyclohexen-1-one is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research involving 3-(allylamino)-2-benzoyl-5,5-dimethyl-2-cyclohexen-1-one. One potential direction is the development of new derivatives of this molecule that possess enhanced properties. Additionally, further studies are needed to fully understand the mechanism of action of 3-(allylamino)-2-benzoyl-5,5-dimethyl-2-cyclohexen-1-one and its potential applications in various fields of research. Finally, more research is needed to determine the safety and efficacy of 3-(allylamino)-2-benzoyl-5,5-dimethyl-2-cyclohexen-1-one in vivo and its potential use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-(allylamino)-2-benzoyl-5,5-dimethyl-2-cyclohexen-1-one involves the reaction of 2,5-dimethylcyclohexanone with allylamine and benzoyl chloride in the presence of a base catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol.
Applications De Recherche Scientifique
3-(allylamino)-2-benzoyl-5,5-dimethyl-2-cyclohexen-1-one has been extensively studied for its potential applications in various fields of research. One of the most promising applications of this molecule is in the field of cancer research. Several studies have shown that 3-(allylamino)-2-benzoyl-5,5-dimethyl-2-cyclohexen-1-one possesses anticancer properties and can inhibit the growth of cancer cells in vitro. Additionally, 3-(allylamino)-2-benzoyl-5,5-dimethyl-2-cyclohexen-1-one has been shown to possess anti-inflammatory properties and can be used as a potential treatment for various inflammatory disorders.
Propriétés
IUPAC Name |
(2Z)-2-[hydroxy(phenyl)methylidene]-5,5-dimethyl-3-prop-2-enyliminocyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-10-19-14-11-18(2,3)12-15(20)16(14)17(21)13-8-6-5-7-9-13/h4-9,21H,1,10-12H2,2-3H3/b17-16-,19-14? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUWMJBPIFKJQA-YLAILDPOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NCC=C)C(=C(C2=CC=CC=C2)O)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=NCC=C)/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Allylamino)-2-benzoyl-5,5-dimethyl-2-cyclohexen-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(cyclopropylmethyl)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6088344.png)
![2-{2-[(3-chlorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B6088364.png)
![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]-2-methoxyacetamide](/img/structure/B6088378.png)
![methyl 5-methyl-2-[({2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6088385.png)
![1-(2,6-difluorobenzyl)-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6088388.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B6088396.png)
![N-(4-fluorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6088408.png)
![2-(2-fluorobenzyl)-5-{4-[(2-fluorobenzyl)oxy]phenyl}-2H-tetrazole](/img/structure/B6088417.png)
![1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B6088424.png)
![1-acetyl-4-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperazine](/img/structure/B6088443.png)
![4-{6-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6088448.png)
![6-{3-[2-(1-naphthylmethyl)-4-morpholinyl]-3-oxopropyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6088456.png)